![molecular formula C16H22INO B13744122 Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide CAS No. 38914-89-5](/img/structure/B13744122.png)
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide is a chemical compound with the molecular formula C16-H22-N-O.I and a molecular weight of 371.29 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide typically involves the reaction of benzyldimethylamine with 2-(5-methyl-2-furyl)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium, benzyldimethyl(2-(5-methyl-2-furyl)ethyl)-, iodide: Similar in structure but with different substituents.
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylethyl-, iodide: Another similar compound with slight variations in the alkyl groups.
Uniqueness
Ammonium, (2-(5-methyl-2-furyl)ethyl)dimethylbenzyl-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
38914-89-5 |
---|---|
Molekularformel |
C16H22INO |
Molekulargewicht |
371.26 g/mol |
IUPAC-Name |
benzyl-dimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C16H22NO.HI/c1-14-9-10-16(18-14)11-12-17(2,3)13-15-7-5-4-6-8-15;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NQFSFVWERXNCCD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(O1)CC[N+](C)(C)CC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.